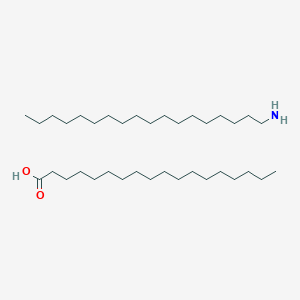
N-(Benzoylglycyl)glycine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(Benzoylglycyl)glycine amide can be achieved through various methods. One common approach involves the reaction of benzoyl chloride with glycine amide in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions. Industrial production methods may involve more scalable processes, such as electrosynthesis, which offers a greener and more sustainable route to amide synthesis .
Chemical Reactions Analysis
N-(Benzoylglycyl)glycine amide undergoes several types of chemical reactions, including:
Scientific Research Applications
N-(Benzoylglycyl)glycine amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Benzoylglycyl)glycine amide involves its interaction with specific molecular targets and pathways. For example, it can form N-chloramides when reacted with chlorine, which then interact with phenolic compounds to form chlorinated phenols and quinones . These reactions are significant in understanding the fate of amides during chlorination processes .
Comparison with Similar Compounds
N-(Benzoylglycyl)glycine amide can be compared with other similar compounds, such as:
- N-methylacetamide
- Benzamide
- N-methylbenzamide
- N-propylbenzamide
These compounds share similar amide structures but differ in their substituents, which affect their reactivity and applications.
Properties
CAS No. |
76264-62-5 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C11H13N3O3/c12-9(15)6-13-10(16)7-14-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)(H,13,16)(H,14,17) |
InChI Key |
NIJAAPDQNKYFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)



![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)


